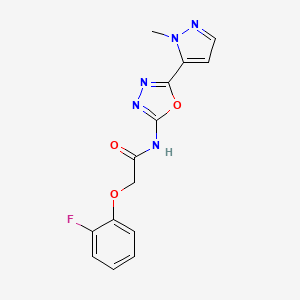
2-(2-fluorophenoxy)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(2-fluorophenoxy)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide is a chemical substance that appears to be designed for specific applications, potentially in the field of flavoring substances or pharmaceuticals. While the provided papers do not directly discuss this exact compound, they do provide insights into related compounds that can help us infer some aspects of its chemistry and potential uses.
Synthesis Analysis
The synthesis of related compounds, such as those described in the second paper, involves starting with primary compounds like 3-fluoro-4-cyanophenol and then introducing various substituents to create novel acetamide derivatives . Although the exact synthesis of 2-(2-fluorophenoxy)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide is not detailed, it is likely that a similar approach is used, where a fluorophenoxy moiety is linked to an acetamide group that contains a 1,3,4-oxadiazol ring with a pyrazol substituent.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by the presence of an acetamide group, which is a functional group consisting of a carbonyl group (C=O) linked to an amine (NH2). The presence of a 1,3,4-oxadiazol ring and a pyrazol ring in the compound suggests a complex structure that could influence its reactivity and interaction with biological systems. The structural characterization of similar compounds is typically performed using techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) .
Chemical Reactions Analysis
While the provided papers do not discuss the chemical reactions of the specific compound , the presence of the acetamide group and the fluorophenoxy moiety suggests that it could undergo reactions typical of these functional groups. For example, the acetamide group might be involved in hydrolysis reactions, while the fluorophenoxy group could participate in nucleophilic substitution reactions depending on the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the fluorine atom could impart certain properties such as increased stability and lipophilicity, which could affect its behavior in biological systems. The compound's solubility, melting point, and other physical properties would be determined by its overall molecular architecture and the intermolecular forces at play.
The first paper discusses a related compound intended for use as a flavoring substance, which is not reported to occur naturally and is not intended for use in beverages except for milk and dairy-based beverages . This suggests that the compound might also be synthesized for a specific application, possibly as a flavoring agent or in a pharmaceutical context. The safety assessment provided in the first paper, which includes chronic dietary exposure and toxicity studies, could be relevant for understanding the implications of using such compounds in food or medicine .
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity and Coordination Complexes
Research involving pyrazole-acetamide derivatives, specifically in the context of novel Co(II) and Cu(II) coordination complexes, demonstrates the impact of hydrogen bonding on self-assembly processes. These complexes exhibit significant antioxidant activity, suggesting potential applications in addressing oxidative stress-related pathologies or in the development of antioxidant agents (Chkirate et al., 2019).
Anticancer Applications
Derivatives of 1,3,4-oxadiazole have been explored for their role as Collapsin Response Mediator Protein 1 (CRMP 1) inhibitors, showcasing potential in small lung cancer treatment. This illustrates the compound's relevance in designing novel therapeutic agents targeting specific cancer pathways (Panchal et al., 2020).
Anti-Inflammatory Activity
The synthesis of certain acetamide derivatives has revealed anti-inflammatory activity, indicating the chemical's potential in developing new anti-inflammatory drugs. Such compounds, upon synthesis, were tested and showed significant activity, hinting at their utility in medicinal chemistry for inflammation-related disorders (Sunder & Maleraju, 2013).
Molecular Docking and Drug Design
Computational and pharmacological evaluations of oxadiazole and pyrazole derivatives have been conducted to assess toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This comprehensive approach underlines the application of such compounds in the early stages of drug development and the prediction of drug efficacy through in silico methods (Faheem, 2018).
Photovoltaic Efficiency and Ligand-Protein Interactions
Studies on benzothiazolinone acetamide analogs have explored their spectroscopic properties, quantum mechanical aspects, ligand-protein interactions, and potential in photovoltaic efficiency modeling. Such research demonstrates the multifaceted applications of acetamide derivatives in both biological systems and renewable energy technologies (Mary et al., 2020).
Eigenschaften
IUPAC Name |
2-(2-fluorophenoxy)-N-[5-(2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5O3/c1-20-10(6-7-16-20)13-18-19-14(23-13)17-12(21)8-22-11-5-3-2-4-9(11)15/h2-7H,8H2,1H3,(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDJPZSORRMHAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NN=C(O2)NC(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


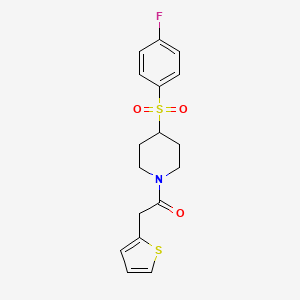
![ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B2541000.png)
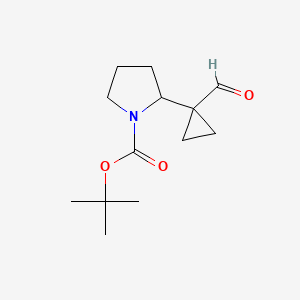
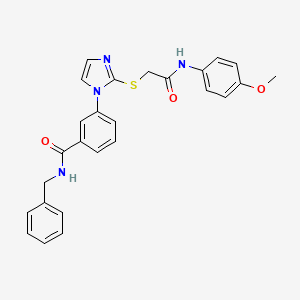
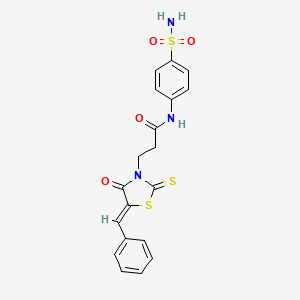

![[(4-Cyclohexylphenyl)sulfonyl]benzylamine](/img/structure/B2541012.png)
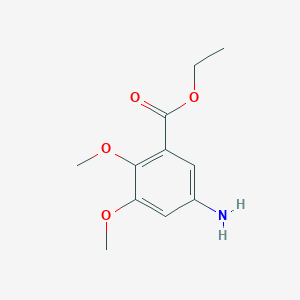

![Ethyl 4-[[2-[[5-(pentanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2541015.png)
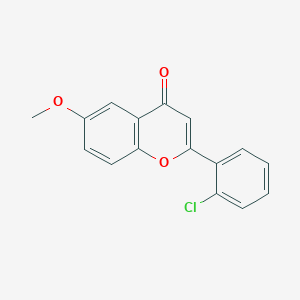

![2-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2541019.png)